
Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone" is a subject of interest in organic chemistry due to its structural complexity and potential for various chemical transformations. Its synthesis and properties are explored in the context of developing novel organic compounds with specific characteristics.
Synthesis Analysis
The synthesis of compounds related to "this compound" involves regioselective synthesis techniques and cyclization reactions. For instance, cyclization of 2-(3-hydroxyphenyl)ethyl ketone derivatives has been achieved through treatments with NaH and 2,3-dichloro-5,6-dicyano-p-benzoquinone, yielding quinolin-8-ols regioselectively (Uchiyama et al., 1998). Additionally, Michael-Aldol condensation processes have been utilized to obtain related compounds, demonstrating the versatility of synthetic approaches (Hernández-Ortega et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray crystallography, revealing configurations and conformations that influence their chemical reactivity and properties. For example, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate exhibits a chair conformation with specific group orientations contributing to its stability and reactivity (Hernández-Ortega et al., 2001).
Chemical Reactions and Properties
The reactivity of cyclohexyl ketones with various reagents has been a focus of research, exploring their potential in forming new chemical bonds and structures. Reactions with Lawesson's Reagent and the formation of trithiaphosphorines indicate the versatility of cyclohexyl ketones in chemical synthesis (Scheibye et al., 1982). Moreover, the Stobbe condensation has been employed to obtain naphthalene derivatives from cyclohexyl ketones, showcasing the utility of these compounds in complex organic syntheses (Baddar et al., 1971).
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone, a compound of interest in chemical research, demonstrates versatility in synthetic organic chemistry. Its derivatives are integral in the study of Michael-Aldol condensation reactions, showcasing the potential for creating complex molecular architectures. For instance, the conversion of cyclohexanone derivatives through Michael addition reactions with various ketones and esters has been explored, resulting in the synthesis of compounds with potential medicinal and material applications (Hernández-Ortega et al., 2001; Koltunov et al., 2001; Bezborodov et al., 2002).
Catalysis and Reaction Mechanisms
Research has delved into the catalytic properties and reaction mechanisms involving cyclohexyl derivatives. Studies have highlighted the role of catalysts in improving the efficiency and selectivity of reactions involving cyclohexyl compounds, such as Mannich-type reactions and Michael addition reactions, thereby enriching the toolkit for organic synthesis and potentially impacting the development of new pharmaceuticals (Garg & Tanaka, 2020; Tateiwa & Hosomi, 2001).
Photophysical Properties
The photophysical properties of cyclohexyl derivatives have been a subject of interest, particularly in the context of liquid crystalline materials and photochemical reactions. This research avenue explores the potential applications of cyclohexyl compounds in materials science, including the development of new liquid crystal displays and photoresponsive materials (Yang et al., 2013).
Green Chemistry Applications
The exploration of cyclohexyl derivatives in green chemistry has led to the development of novel methodologies for the synthesis and transformation of organic compounds, emphasizing the importance of sustainable and environmentally friendly chemical processes. For example, research into the direct oxidation of secondary alcohols to esters using performic acid highlights the potential for cyclohexyl derivatives in facilitating efficient and eco-friendly chemical transformations (Li et al., 2013).
Propiedades
IUPAC Name |
1-cyclohexyl-3-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCODFIANGWDCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442502 |
Source


|
| Record name | CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175234-19-2 |
Source


|
| Record name | CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

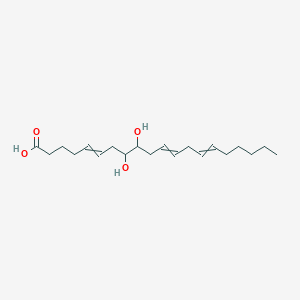
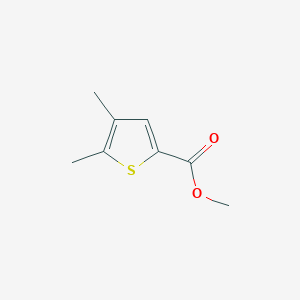
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
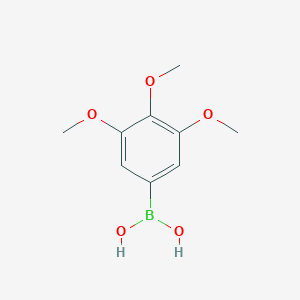
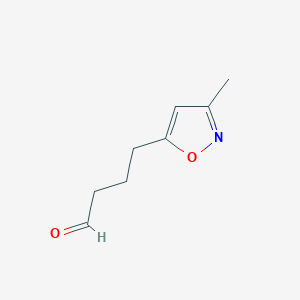
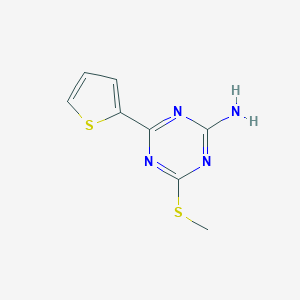
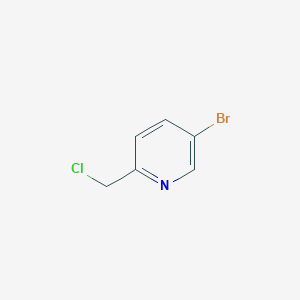
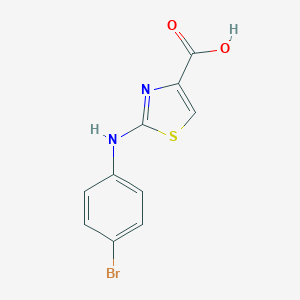
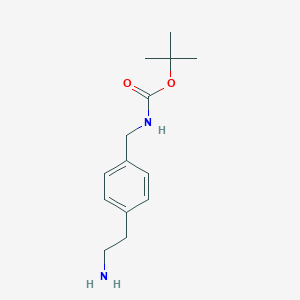


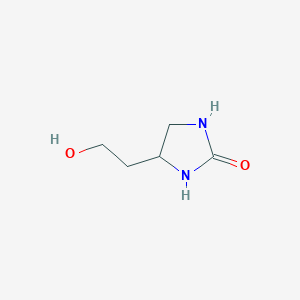
![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)
![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)